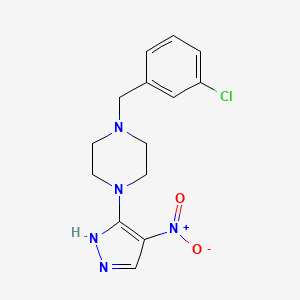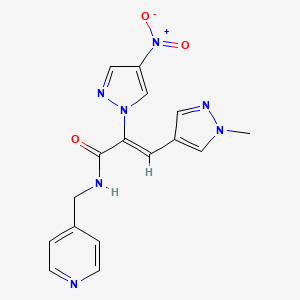
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and a 4-nitro-1H-pyrazol-5-yl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzyl chloride, 4-nitro-1H-pyrazole, and piperazine.
Step 1: The 3-chlorobenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form 1-(3-chlorobenzyl)piperazine.
Step 2: The intermediate 1-(3-chlorobenzyl)piperazine is then reacted with 4-nitro-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).
Coupling Reactions: Aryl halides, palladium catalyst, base (potassium carbonate), solvent (DMF).
Major Products:
Reduction of Nitro Group: 1-(3-chlorobenzyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine.
Substitution of Chlorobenzyl Group: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The nitro group and the pyrazole ring are key functional groups that contribute to its binding affinity and activity. The compound may modulate signaling pathways, leading to changes in cellular function and therapeutic effects.
Comparación Con Compuestos Similares
1-(3-chlorobenzyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
1-(3-chlorobenzyl)-4-(1H-pyrazol-5-yl)piperazine: A derivative without the nitro group on the pyrazole ring.
Uniqueness: 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is unique due to the presence of both the 3-chlorobenzyl and 4-nitro-1H-pyrazol-5-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H16ClN5O2 |
|---|---|
Peso molecular |
321.76 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]-4-(4-nitro-1H-pyrazol-5-yl)piperazine |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-3-1-2-11(8-12)10-18-4-6-19(7-5-18)14-13(20(21)22)9-16-17-14/h1-3,8-9H,4-7,10H2,(H,16,17) |
Clave InChI |
KLFZIEIDNFITPW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=C(C=NN3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
![2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10898287.png)
![methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10898288.png)


![Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10898303.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10898305.png)
![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10898306.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898314.png)
![1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898320.png)
![7-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898325.png)
![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10898347.png)
![1-(Biphenyl-4-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B10898352.png)
![N-[(1Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10898357.png)
